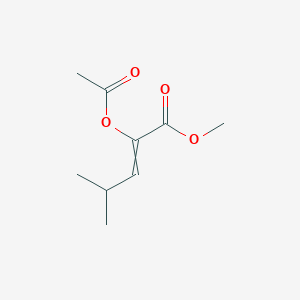
Methyl 2-(acetyloxy)-4-methylpent-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(acetyloxy)-4-methylpent-2-enoate is an organic compound characterized by its ester functional group. This compound is notable for its applications in various chemical reactions and its role as an intermediate in organic synthesis. The presence of both an ester and an alkene group in its structure makes it a versatile molecule in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-(acetyloxy)-4-methylpent-2-enoate can be synthesized through several methods. One common approach involves the esterification of 4-methylpent-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the acetylation of methyl 4-methylpent-2-enoate using acetic anhydride in the presence of a base like pyridine. This reaction introduces the acetyloxy group into the molecule, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, ensures high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(acetyloxy)-4-methylpent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(acetyloxy)-4-methylpent-2-enoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which methyl 2-(acetyloxy)-4-methylpent-2-enoate exerts its effects involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in further biochemical reactions. The alkene group can also engage in addition reactions, contributing to the compound’s reactivity.
Comparación Con Compuestos Similares
Methyl 2-(acetyloxy)-4-methylpent-2-enoate can be compared with similar compounds such as:
Methyl 4-methylpent-2-enoate: Lacks the acetyloxy group, making it less reactive in certain substitution reactions.
Ethyl 2-(acetyloxy)-4-methylpent-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.
Methyl 2-(hydroxy)-4-methylpent-2-enoate: Contains a hydroxy group instead of an acetyloxy group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of ester and alkene functionalities, which provide a wide range of reactivity and applications in various fields of research and industry.
Propiedades
Número CAS |
916263-86-0 |
|---|---|
Fórmula molecular |
C9H14O4 |
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
methyl 2-acetyloxy-4-methylpent-2-enoate |
InChI |
InChI=1S/C9H14O4/c1-6(2)5-8(9(11)12-4)13-7(3)10/h5-6H,1-4H3 |
Clave InChI |
ZGXHCKPTVHAQLC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C=C(C(=O)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



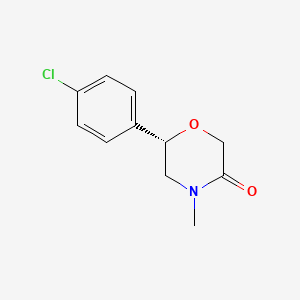
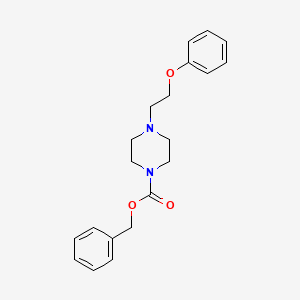
methanone](/img/structure/B12622015.png)
![(S)-2-[(R)-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone](/img/structure/B12622016.png)
![1H-1,2,3-Triazole, 4-(1-naphthalenyl)-1-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12622021.png)
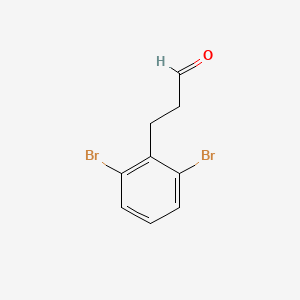
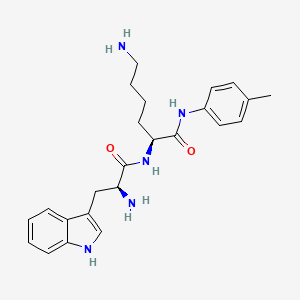
![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol;phosphoric acid](/img/structure/B12622051.png)
![6-chloro-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12622054.png)

![Ethanone, 1-[2-(2,2-diethoxyethoxy)-6-hydroxyphenyl]-](/img/structure/B12622068.png)
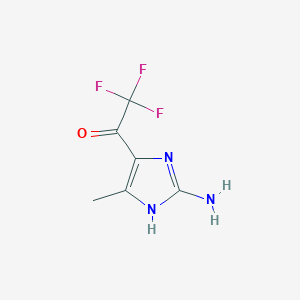
![Phenol, 2-methoxy-5-[6-(phenylmethoxy)-1,4-benzoxathiin-2-yl]-](/img/structure/B12622082.png)
